Cas no 2228650-29-9 (2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride)

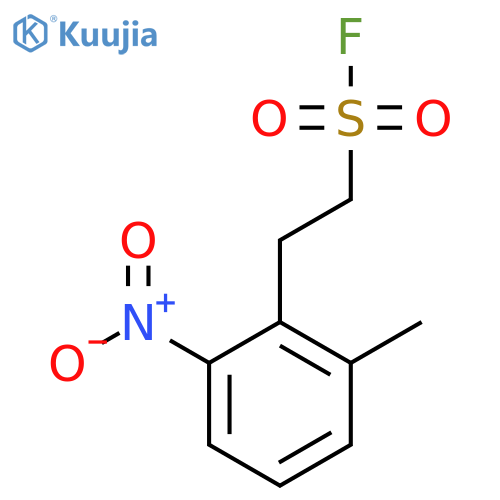

2228650-29-9 structure

商品名:2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride

- 2228650-29-9

- EN300-2004377

-

- インチ: 1S/C9H10FNO4S/c1-7-3-2-4-9(11(12)13)8(7)5-6-16(10,14)15/h2-4H,5-6H2,1H3

- InChIKey: NHRWIYLANDAANT-UHFFFAOYSA-N

- ほほえんだ: S(CCC1C(=CC=CC=1C)[N+](=O)[O-])(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 247.03145714g/mol

- どういたいしつりょう: 247.03145714g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2004377-0.5g |

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |

2228650-29-9 | 0.5g |

$1097.0 | 2023-09-16 | ||

| Enamine | EN300-2004377-0.1g |

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |

2228650-29-9 | 0.1g |

$1005.0 | 2023-09-16 | ||

| Enamine | EN300-2004377-5.0g |

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |

2228650-29-9 | 5g |

$3313.0 | 2023-06-02 | ||

| Enamine | EN300-2004377-1g |

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |

2228650-29-9 | 1g |

$1142.0 | 2023-09-16 | ||

| Enamine | EN300-2004377-10.0g |

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |

2228650-29-9 | 10g |

$4914.0 | 2023-06-02 | ||

| Enamine | EN300-2004377-0.25g |

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |

2228650-29-9 | 0.25g |

$1051.0 | 2023-09-16 | ||

| Enamine | EN300-2004377-1.0g |

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |

2228650-29-9 | 1g |

$1142.0 | 2023-06-02 | ||

| Enamine | EN300-2004377-2.5g |

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |

2228650-29-9 | 2.5g |

$2240.0 | 2023-09-16 | ||

| Enamine | EN300-2004377-0.05g |

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |

2228650-29-9 | 0.05g |

$959.0 | 2023-09-16 | ||

| Enamine | EN300-2004377-10g |

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |

2228650-29-9 | 10g |

$4914.0 | 2023-09-16 |

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

2228650-29-9 (2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量